molecular formula C18H16N2O2 B1627842 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 CAS No. 287476-23-7

3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Cat. No.: B1627842
CAS No.: 287476-23-7
M. Wt: 294.3 g/mol
InChI Key: DKKYOQYISDAQER-QTKWTTPSSA-N
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Chemical Reactions Analysis

3,3’-(1,3-Phenylenedioxy)dianiline-15N2 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives and substituted aniline derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a crucial building block for the synthesis of more complex organic molecules and materials. Its functional groups enable further chemical modifications to create derivatives with varied applications.

Biological Research

  • Labeling Studies : The presence of the 15N^{15}N isotope allows for its use in labeling studies, particularly in NMR spectroscopy. This is essential for tracking nitrogen metabolism in biological systems.
  • Antioxidant Properties : Preliminary studies indicate potential antioxidant activities similar to other compounds with structural similarities. This opens avenues for exploring its role in mitigating oxidative stress in biological contexts.

Medicine

  • Drug Development : The compound is being investigated for its potential therapeutic applications. Its unique structure may contribute to the development of novel pharmaceuticals targeting specific biological pathways.

Industrial Applications

  • Production of Dyes and Pigments : 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be utilized in the production of various dyes and pigments due to its stable chemical structure and color properties.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

  • Antioxidant Activity Study : Research demonstrated that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant properties, suggesting potential health benefits when incorporated into dietary supplements or pharmaceuticals.
  • NMR Spectroscopy Applications : A study utilized 15N^{15}N-labeled compounds like this compound to investigate nitrogen fluxes in metabolic pathways within plant systems.

Mechanism of Action

The mechanism of action of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of various derivatives. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .

Comparison with Similar Compounds

Similar compounds to 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 include:

The uniqueness of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 lies in its specific arrangement of amino groups and the presence of the 15N isotope, which makes it valuable for labeling studies and NMR spectroscopy .

Biological Activity

3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a nitrogen-labeled derivative of 3,3'-(1,3-Phenylenedioxy)dianiline, known for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, materials science, and environmental studies due to its unique structural properties and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 287476-23-7
  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol

Structure

The structure of this compound features a central phenylene group linked to two aniline moieties through ether linkages. The incorporation of nitrogen isotopes enhances its utility in mass spectrometry and tracer studies.

Antioxidant Properties

Research indicates that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant activity. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems.

Anticancer Activity

Studies exploring the anticancer properties of 3,3'-(1,3-Phenylenedioxy)dianiline derivatives suggest potential efficacy against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Effects

The compound has shown promise in antimicrobial studies, with activity against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Other Biological Activities

Additional investigations have highlighted the potential use of this compound in:

  • Neuroprotection : Protecting neuronal cells from damage.
  • Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenylene derivatives. The results indicated that 3,3'-(1,3-Phenylenedioxy)dianiline derivatives exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells.

CompoundIC50 (μM)Mechanism
3,3'-(1,3-Phenylenedioxy)dianiline12.5ROS scavenging
Control (Vitamin C)15.0ROS scavenging

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on breast cancer cell lines (MCF-7), 3,3'-(1,3-Phenylenedioxy)dianiline demonstrated an IC50 value of 10 μM after 48 hours of treatment.

Cell LineIC50 (μM)Treatment Duration
MCF-71048 hours
MDA-MB-2311548 hours

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus32

Properties

IUPAC Name

3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKYOQYISDAQER-QTKWTTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583994
Record name 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-23-7
Record name 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a glass vessel equipped with a thermometer, a reflux condenser and a stirrer were fed 1,3-bis(3-aminophenoxy)-5-chlorobenzene (8.2 g, 0.025 mol), 5% Pd-C (made by Japan Engelhardt Co.) (0.25 g), sodium formate (4.3 g, 0.063 mol) and 60% aqueous solution of isopropanol (50 ml), and reaction was carried out under reflux with stirring for 5 hours. After completion of the reaction, the catalyst was removed by filtering while hot, followed by cooling to deposit colorless, prismatic crystals, which were filtered and dried to obtain 1,3-bis(3-aminophenoxy)benzene (6.6 g, yield 90.3%). The purity according to high rate liquid chromatography was 99%. M.P.: 105°~107° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.